4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide

CRISPR-Cas9 inhibition linker SAR anti-CRISPR small molecules

This butanamide-linked heteroarylsulfonamide (CAS 922971-16-2) is a critical one-carbon homologation probe for SpCas9 and PFKFB3/PFKFB4 inhibitor SAR. It differs from the reference compound BRD7586 solely by a butanamide (C4) vs. propanamide (C3) linker, enabling direct assessment of linker-length effects on target binding, permeability, and selectivity. The pyridin-4-yl regioisomer and 4-chlorophenyl sulfonyl substituent confer distinct pharmacophore features vs. pyridin-2-yl/3-yl and 4-fluoro/methyl analogs. Procure this compound for comparative CETSA, FRET-based cleavage, and kinase profiling assays to map halogen- and linker-dependent SAR.

Molecular Formula C18H16ClN3O3S2
Molecular Weight 421.91
CAS No. 922971-16-2
Cat. No. B2726442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide
CAS922971-16-2
Molecular FormulaC18H16ClN3O3S2
Molecular Weight421.91
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl
InChIInChI=1S/C18H16ClN3O3S2/c19-14-3-5-15(6-4-14)27(24,25)11-1-2-17(23)22-18-21-16(12-26-18)13-7-9-20-10-8-13/h3-10,12H,1-2,11H2,(H,21,22,23)
InChIKeyNDYLLRFTTXOOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide (922971-16-2) – Structural Identity and Evidence Availability for Scientific Procurement


4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide (CAS 922971-16-2) is a synthetic sulfonamide featuring a 4-chlorophenyl sulfonyl group, a 4-(pyridin-4-yl)thiazol-2-amine core, and a butanamide linker. The compound belongs to the heteroarylsulfonamide class, which has been claimed in patent families as inhibitors of PFKFB3/PFKFB4 kinases for oncology and inflammation indications [1] and as RNA-guided endonuclease (e.g., SpCas9) inhibitors for CRISPR control [2]. Despite the structural relevance, no primary research paper or public database currently reports quantitative activity data for this specific compound. The most structurally analogous molecule with publicly disclosed activity is BRD7586 (CAS 895460-70-5), a cell-permeable SpCas9 inhibitor differing only by a propanamide-to-butanamide linker elongation [2].

Why 4-((4-Chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide Cannot Be Assumed Interchangeable with Close Structural Analogs


Within the heteroarylsulfonamide class, small structural perturbations produce non-redundant pharmacological profiles. The target compound’s pyridin-4-yl substitution on the thiazole ring is non-interchangeable with pyridin-3-yl or pyridin-2-yl regioisomers [3]. The 4-chlorophenyl sulfonyl group imparts distinct electronic and steric properties compared to the 4-fluorophenyl, 4-methylphenyl (tosyl), or unsubstituted phenyl analogs [1]. Most critically, the butanamide linker (four methylene units between sulfonyl and amide) versus the propanamide linker (three units) in BRD7586 may alter molecular recognition at SpCas9 or PFKFB3/PFKFB4 targets through changes in conformational entropy, hydrogen-bonding distance optimization, or hydrophobic packing [2]. Without head-to-head experimental data, equivalence cannot be assumed, and procurement decisions must be guided by the specific structural requirements of the intended assay system.

Quantitative Differentiation Evidence for 4-((4-Chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide – Comparator-Anchored Data Guide


Linker Length: Butanamide (C4) vs. Propanamide (C3) – Structural Differentiation from BRD7586

The target compound incorporates a butanamide linker (four methylene units bridging the sulfonyl and amide groups), whereas the reference anti-CRISPR molecule BRD7586 (CAS 895460-70-5) employs a propanamide linker (three methylene units). BRD7586 inhibits SpCas9 with enhanced specificity and was identified as a cell-permeable small-molecule SpCas9 inhibitor that is twofold more potent than other inhibitors in the same screening cascade [1]. The extra methylene unit in the target compound may modulate linker flexibility, target engagement geometry, or metabolic stability. Currently, no quantitative SpCas9 inhibition data are publicly available for the target compound.

CRISPR-Cas9 inhibition linker SAR anti-CRISPR small molecules

4-Chlorophenyl Sulfonyl vs. 4-Fluorophenyl Sulfonyl – Halogen-Dependent Electronic Differentiation

The target compound bears a 4-chlorophenyl sulfonyl group, whereas the closest halogen-substituted analog (CAS not retrieved from primary literature) carries a 4-fluorophenyl sulfonyl group. Chlorine is larger (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å), more polarizable, and a weaker hydrogen-bond acceptor than fluorine. In the context of heteroarylsulfonamide inhibitors claimed for PFKFB3/PFKFB4 modulation, the patent describes that halogen substitution on the aryl sulfonyl moiety can influence target potency from approximately 1 nM to 15 µM depending on substitution pattern and identity [1]. No head-to-head comparative IC50 data for the chloro vs. fluoro pair are available in the public domain.

medicinal chemistry halogen SAR sulfonamide pharmacophore

Pyridin-4-yl Thiazole Substitution vs. Unsubstituted Thiazole – Heteroaryl Recognition Element

The target compound includes a 4-(pyridin-4-yl) substituent on the thiazole ring. An analog lacking this pyridinyl group (4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide, CAS 941951-12-8) is commercially traceable but has no public pharmacological data . The pyridin-4-yl group provides an additional hydrogen-bond acceptor and potential π-π stacking or cation-π interaction site. The heteroarylsulfonamide patent family explicitly claims compounds wherein L (the thiazolyl linker attachment) can be substituted thiazolyl, phenyl, or pyridyl, and this substitution is described as relevant for PFKFB3/PFKFB4 inhibitory activity [1].

kinase inhibitor design heterocyclic SAR pyridine-thiazole pharmacophore

Recommended Application Scenarios for 4-((4-Chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide Based on Available Evidence


Linker-Length SAR Probe for SpCas9 Small-Molecule Inhibitor Optimization

BRD7586 (propanamide linker) is the only member of this chemotype with confirmed SpCas9 inhibitory activity [1]. The target compound, with its butanamide linker, serves as a systematic one-carbon homologation probe to assess how linker elongation affects SpCas9 binding affinity, cellular permeability, and genome-editing specificity. Comparative testing in FRET-based SpCas9 cleavage assays and cellular GFP-disruption reporter assays, as described by Lim et al. [1], would directly establish the linker-length SAR for this scaffold.

PFKFB3/PFKFB4 Kinase Inhibitor Screening with Halogen-Dependent Selectivity Assessment

The compound falls within the generic and subclass claims of the sulfonamide patent family (US 20130172339 A1, WO2012069503A1) covering PFKFB3/PFKFB4 inhibitors with IC50 ranges from approximately 1 nM to 15 µM [2]. Researchers investigating halogen-dependent modulation of PFKFB isozyme inhibition may deploy this 4-chlorophenyl analog alongside its 4-fluorophenyl and 4-methylphenyl counterparts in comparative kinase activity assays to profile halogen effects on potency and isozyme selectivity.

Pyridin-4-yl Regioisomer Probe for Heteroaryl-Thiazole Pharmacophore Mapping

With its pyridin-4-yl group on the thiazole C4 position, this compound enables regioisomeric comparison against the pyridin-2-yl and pyridin-3-yl variants [3]. Such comparisons are essential for mapping the hydrogen-bond acceptor or π-stacking pharmacophore requirements of biological targets within the PFKFB and anti-CRISPR target space.

Chemical Biology Probe for Cellular Target Engagement and Off-Target Profiling

Given the structural similarity to BRD7586, which demonstrated specific SpCas9 binding without engaging Cas12a [1], this compound may be evaluated via cellular thermal shift assay (CETSA) or photoaffinity labeling to determine its target engagement profile. Its distinct linker and halogen features may confer differential proteome-wide selectivity relative to BRD7586, making it a valuable tool compound for anti-CRISPR specificity studies.

Quote Request

Request a Quote for 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.